5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Overview
Description
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one: is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid. The general reaction scheme is as follows:
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Condensation Reaction:
- Reactants: 3-methoxybenzaldehyde and hydrazine hydrate
- Conditions: Reflux in ethanol with acetic acid as a catalyst
- Product: Intermediate hydrazone
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Cyclization Reaction:
- Reactants: Intermediate hydrazone
- Conditions: Reflux in ethanol
- Product: this compound
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction of the compound can yield dihydropyrazolone derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyrazolone derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazolone derivatives with varying degrees of saturation.
Substitution: Substituted pyrazolone derivatives with different alkyl or acyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound exhibits potential anti-inflammatory, analgesic, and antimicrobial activities. It can be used as a lead compound for the development of new therapeutic agents.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry:
Dye and Pigment Industry: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Agriculture: It can be used in the formulation of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
- 4-Methoxyphenylpyrazolone
- 3-Methoxyphenylpyrazolone
- 2-Methoxyphenylpyrazolone
Comparison:
- Structural Differences: The position of the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBUHRNJINERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239504 | |
Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-11-7 | |
Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886494-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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